beta-Alanine Orotic acid salt

CAS No.:

Cat. No.: VC16550036

Molecular Formula: C8H13N3O6

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O6 |

|---|---|

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 3-aminopropanoic acid;2,6-dioxo-1,3-diazinane-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h2H,1H2,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |

| Standard InChI Key | KJAPKUHFEPKNMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

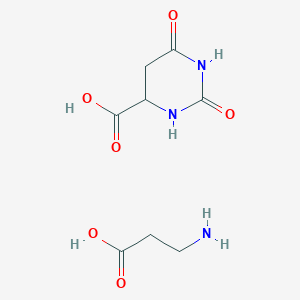

Beta-Alanine Orotic Acid Salt is a 1:1 molar complex of beta-alanine (3-aminopropanoic acid) and orotic acid (2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid). The ionic bond forms between the carboxylate group of orotic acid and the amino group of beta-alanine, resulting in a stable crystalline structure . The exact mass of the compound is 245.064789 g/mol, as confirmed by high-resolution mass spectrometry .

The spatial arrangement of the molecule ensures solubility in aqueous environments (54.5 g/100 mL water for beta-alanine ), which is critical for its bioavailability. Unlike alpha-alanine, beta-alanine lacks a chiral center due to the amino group’s position on the β-carbon, conferring distinct biochemical interactions . Orotic acid’s planar pyrimidine ring contributes to its role as a nucleotide precursor and its ability to form salts with enhanced stability .

Physicochemical Characteristics

Key physicochemical properties include:

These properties underscore its suitability for oral supplementation, as rapid dissolution ensures efficient intestinal absorption.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Beta-Alanine Orotic Acid Salt involves two primary steps: (1) production of beta-alanine and (2) formation of the orotic acid salt.

Beta-Alanine Synthesis

Beta-alanine is industrially synthesized via the hydrolysis of acrylonitrile followed by ammonolysis or through the enzymatic degradation of uracil and dihydrouracil . A patented method involves reacting ammonia with β-propiolactone, yielding high-purity beta-alanine .

Orotic Acid Synthesis

A novel synthetic method for orotic acid (CN109053596A) involves a three-step process :

-

Reaction of Hydroxyacetonitrile with Ammonium Hydroxide: Produces aminoacetonitrile at 0–20°C with a molar ratio of 1:3–6 .

-

Cyanation with Cyanate Salts: Aminoacetonitrile reacts with cyanate to form cyanomethylurea .

-

Condensation with Glyoxylic Acid: Alkaline rearrangement of cyanomethylurea and glyoxylic acid yields orotic acid with >80% efficiency .

The final salt formation occurs via neutralization of orotic acid with beta-alanine in aqueous solution, followed by crystallization.

Industrial Scalability

The process is optimized for low-cost production with minimal waste, using readily available precursors like hydroxyacetonitrile and glyoxylic acid . This scalability positions Beta-Alanine Orotic Acid Salt as a viable candidate for large-scale applications in nutraceuticals and pharmaceuticals.

Biochemical Mechanisms and Physiological Roles

Carnosine Synthesis and Muscle Function

Beta-alanine is the rate-limiting precursor for carnosine (β-alanyl-L-histidine), a dipeptide concentrated in skeletal and cardiac muscle . Carnosine’s imidazole group () buffers intracellular pH during anaerobic respiration, delaying muscle fatigue . Supplementation with Beta-Alanine Orotic Acid Salt elevates muscle carnosine by 20–40%, as beta-alanine availability dictates synthesis rates .

Delayed-Release Mechanism

Orotic acid modulates beta-alanine’s pharmacokinetics by slowing its absorption, reducing paraesthesia—a common side effect of high-dose beta-alanine supplementation . This timed release ensures sustained plasma levels, enhancing carnosine synthesis without adverse effects .

Antioxidant and Cardioprotective Effects

Carnosine exhibits antioxidant activity by quenching reactive oxygen species (ROS) and inhibiting glycation . In cardiac tissue, Beta-Alanine Orotic Acid Salt supplementation has been shown to mitigate ischemia-reperfusion injury, preserving myocardial function . Orotic acid further supports nucleotide synthesis, promoting cellular repair in stressed tissues .

Applications in Sports Nutrition and Medicine

Athletic Performance Enhancement

Clinical studies demonstrate that 4–6 weeks of supplementation (3.2–6.4 g/day) improves high-intensity exercise capacity by 13–16% . For example, cyclists exhibited increased time-to-exhaustion due to enhanced pH buffering .

Comparative Analysis with Related Compounds

Carnosine vs. Beta-Alanine Orotic Acid Salt

While carnosine directly buffers muscle pH, oral ingestion results in rapid hydrolysis to beta-alanine and histidine, limiting efficacy . Beta-Alanine Orotic Acid Salt bypasses this limitation by providing a sustained beta-alanine release .

Sodium Orotate

Sodium orotate shares orotic acid’s nucleotide-synthesis benefits but lacks beta-alanine, necessitating co-supplementation for carnosine-related effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume